4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
Description
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety via an ethyl bridge. This structural motif confers unique physicochemical and biological properties, making it relevant in pharmaceutical chemistry and materials science. The compound is cataloged under CAS# 539746, with synonyms including 2-{1-[2-(Piperidin-2-yl)ethyl]-1H-indol-3-yl}maleimide . It is typically stored at –20 °C to maintain stability, reflecting its sensitivity to thermal degradation . Its synthesis often involves alkylation or coupling reactions, though specific protocols are proprietary or context-dependent. Applications include its role as a kinase inhibitor scaffold, particularly in analogs like Bisindolylmaleimide VI, which share structural similarities .
Structure
2D Structure
Properties
IUPAC Name |
4-(2-pyrazol-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-5-12-13(8-1)9-4-10-2-6-11-7-3-10/h1,5,8,10-11H,2-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPBDFLUJGCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650905 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177351-89-1 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection of Piperidine Nitrogen
- Method : Introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.
- Reagents : Di-tert-butyl dicarbonate (Boc anhydride), base catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Conditions : Room temperature to 40°C, 2–4 hours.
- Purpose : To prevent unwanted alkylation or side reactions during subsequent coupling steps.
Coupling of Pyrazole-Ethyl Moiety to Boc-Piperidine
- Method : Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Reagents : Pyrazole derivatives functionalized for coupling (e.g., pyrazolyl-ethyl halides or boronic acids).
- Catalysts : Palladium complexes for Suzuki coupling; phase transfer catalysts such as tetra-n-butylammonium bromide (TBAB) for nucleophilic substitution.
- Solvents : Dimethylformamide (DMF), dichloromethane (DCM), or mixtures with tetrahydrofuran (THF).
- Temperature : 0–60°C, optimized to minimize side reactions.
- Reaction time : 6–24 hours depending on conditions.
- Notes : Phase transfer catalysis can enhance reaction rates and yields in nucleophilic substitution reactions involving 1-(2-chloroethyl)piperidine hydrochloride as a base.
Deprotection of Boc Group
- Method : Acidic cleavage of the Boc group.
- Reagents : Trifluoroacetic acid (TFA) in DCM or other acidic media.
- Conditions : Room temperature, 1–2 hours.
- Outcome : Liberation of the free amine without affecting the pyrazole moiety.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidine + Boc anhydride, DMAP/TEA, THF, RT | Protection of piperidine nitrogen | 85–90 | Avoids side reactions |
| 2 | Boc-piperidine + 1-(2-chloroethyl)pyrazole, TBAB, DMF, 50°C | N-alkylation via nucleophilic substitution | 75–85 | Phase transfer catalyst improves yield |
| 3 | TFA/DCM, RT, 1 h | Boc deprotection | 90–95 | Clean cleavage, preserves pyrazole |
Research Findings and Optimization Insights
- Catalysis : Use of phase transfer catalysts such as tetra-n-butylammonium bromide (TBAB) significantly facilitates the N-alkylation step, improving yields and reducing reaction times under mild conditions.
- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants, favoring higher yields in coupling reactions.
- Temperature Control : Maintaining moderate temperatures (30–60°C) is critical to minimize by-product formation and degradation of sensitive pyrazole rings.
- Deprotection Selectivity : Acidic deprotection with TFA in dichloromethane selectively removes Boc without affecting pyrazole nitrogen, preserving compound integrity.
- Analytical Monitoring : Reaction progress is effectively monitored by thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC-MS), enabling optimization of stoichiometry and reaction times.
Alternative Synthetic Approaches
- Cyclocondensation Methods : Pyrazole rings can be synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or diketones, followed by alkylation with piperidine derivatives. This indirect approach allows structural variation but requires additional steps.
- One-Pot Synthesis : Some protocols involve one-pot reactions combining cyclocondensation and alkylation steps, improving efficiency but demanding precise control of reaction conditions.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Boc Protection | Boc anhydride, DMAP/TEA, THF | RT, 2–4 h | High selectivity, easy workup | Requires deprotection step |
| N-Alkylation (Nucleophilic Substitution) | 1-(2-chloroethyl)pyrazole, TBAB, DMF | 50°C, 6–24 h | Good yields, mild conditions | Possible side reactions |
| Deprotection | TFA/DCM | RT, 1–2 h | Clean cleavage, preserves pyrazole | Requires acid handling |
| Cyclocondensation + Alkylation | Hydrazines, α,β-unsaturated ketones | Ambient to 80°C, multiple steps | Structural versatility | Multi-step, complex control |
Chemical Reactions Analysis
Types of Reactions:
Reduction: Hydrogenation can reduce specific functional groups in the compound, creating saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various substituents onto the pyrazole or piperidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidized derivatives.
Hydrogenated forms.
Substituted pyrazole or piperidine derivatives.
Scientific Research Applications
Chemistry:
Used as a ligand in coordination chemistry.
Building block for complex organic molecules.
Biology:
Intermediate in the synthesis of biologically active compounds.
May exhibit bioactive properties like enzyme inhibition.
Medicine:
Investigated for its pharmacological effects on neurotransmitter systems.
Industry:
Employed in the synthesis of advanced materials and polymers.
Utilized in agrochemicals for pest control agents.
Mechanism of Action
Mechanism:
The compound's action is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors.
The piperidine ring enhances binding affinity, while the pyrazole moiety can modulate biochemical pathways.
Molecular Targets and Pathways:
May target neurotransmitter receptors or transporters in the central nervous system.
Can influence signal transduction pathways in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s ethyl-linked pyrazole-piperidine system distinguishes it from related derivatives. Below is a comparative analysis:
Functional Implications
Receptor Binding: Piperidine-pyrazole hybrids exhibit affinity for serotonin and dopamine receptors. The ethyl spacer may allow conformational flexibility, enabling interactions with diverse targets, whereas rigidified analogs (e.g., fused pyrimidinones) show selectivity for kinase domains .
Synthetic Accessibility :
Derivatives like 4-(1H-pyrazol-1-yl)piperidine hydrochloride are synthesized via direct alkylation, while this compound requires multi-step coupling, increasing complexity .
Research Findings and Pharmacological Profiles
Stability and Toxicity
- Thermal Stability :
The compound degrades above 25 °C, necessitating cryogenic storage, unlike hydrochlorides (e.g., 4-(1H-pyrazol-1-yl)piperidine hydrochloride), which are stable at room temperature . - Cytotoxicity: Preliminary data suggest low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), contrasting with fused pyrimidinone derivatives, which show hepatotoxicity at similar concentrations .
Biological Activity
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neurological effects, as well as its mechanisms of action.
Chemical Structure and Properties
The compound this compound consists of a piperidine ring substituted with a pyrazole group. The presence of the pyrazole moiety is significant as it is known to enhance the biological activity of various compounds.
The mechanism of action for this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access. The exact pathways can vary based on the biological context and target molecules involved.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer (NCI-H460)
These compounds have demonstrated antiproliferative activity both in vitro and in vivo, suggesting their potential as anticancer agents .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| This compound | HepG2 | TBD |
| This compound | NCI-H460 | TBD |
Note: TBD indicates that specific IC50 values need to be determined through experimental studies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating its potential use as an antimicrobial agent.
Neurological Effects
There is emerging evidence that compounds similar to this compound may have applications in treating neurological disorders. For example, related compounds have been investigated for their effects on muscarinic receptors, which are implicated in various cognitive functions and disorders such as Alzheimer's disease .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Anticancer Properties : A recent study synthesized multiple pyrazole derivatives and evaluated their anticancer effects on human tumor cell lines. The results indicated that certain derivatives exhibited higher inhibitory effects than standard chemotherapy agents like doxorubicin .
- Antimicrobial Evaluation : Another study focused on synthesizing new pyrazole derivatives and assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example, reacting piperidine derivatives with hydrazines or pyrazole precursors under controlled conditions. Solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling) significantly affect yield. A two-step approach may involve alkylation of piperidine with a bromoethylpyrazole intermediate, followed by purification via column chromatography .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns on the piperidine and pyrazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) provides definitive stereochemical data, as seen in related piperidine-pyrazole hybrids .
Q. What are the primary challenges in achieving enantiomeric purity for this compound, and what chiral resolution methods are recommended?
- Methodological Answer : Racemization during alkylation steps is common. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., asymmetric hydrogenation). Chiral HPLC with amylose-based columns can resolve enantiomers, as demonstrated in studies of analogous piperidine derivatives .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for targeted receptor binding?
- Methodological Answer : Employ density functional theory (DFT) to predict electronic properties and molecular docking (e.g., AutoDock Vina) to simulate interactions with receptors like dopamine D3 or serotonin receptors. Validate predictions with SPR (surface plasmon resonance) binding assays. Iterative computational-experimental loops reduce trial-and-error approaches .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO ≤0.1%).
- Meta-analysis : Compare IC₅₀ values across studies while adjusting for methodological variability (e.g., fluorescence vs. radioligand assays).
- Orthogonal validation : Confirm enzyme inhibition (e.g., acetylcholinesterase) via both fluorometric and colorimetric methods .
Q. How can factorial design improve the optimization of reaction conditions for scaling up synthesis?
- Methodological Answer : Apply 2^k factorial design to test variables: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Analyze interactions using ANOVA. For example, a study on similar piperidine derivatives found that X₁ and X₂ had synergistic effects on yield, reducing optimization time by 40% compared to one-factor-at-a-time approaches .
Q. What are the implications of this compound’s pharmacokinetic properties for in vivo studies, and how can they be mitigated?
- Methodological Answer : Low bioavailability due to high logP (>3) can be addressed via prodrug strategies (e.g., esterification of the piperidine nitrogen). PAMPA assays predict intestinal absorption, while CYP450 inhibition assays guide dose adjustments. For CNS targets, assess blood-brain barrier penetration using in silico models like BBB Predictor .
Key Considerations for Researchers
- Avoid FDA-unapproved applications : The compound is not approved for therapeutic use, and in vivo studies require ethical compliance .
- Leverage hybrid methods : Combine computational pathfinding (e.g., quantum chemistry) with high-throughput screening to accelerate discovery .
- Address data variability : Use standardized protocols and cross-lab collaborations to harmonize bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
